molecular formula C21H28Cl2N2O2 B2919110 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215813-64-1

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2919110
CAS No.: 1215813-64-1
M. Wt: 411.37
InChI Key: GNXLDTFSCCJCLR-UHFFFAOYSA-N
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Description

The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride features a piperazine core substituted with a 3-chlorophenyl group and a propan-2-ol moiety linked to a 3,4-dimethylphenoxy ether. The structural modifications in this compound—such as the chloro and dimethyl substituents—enhance lipophilicity and influence receptor binding kinetics. This article compares its structural and physicochemical properties with analogous piperazine-based compounds.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(12-17(16)2)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXLDTFSCCJCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride, commonly referred to as compound 1, is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C20H21ClN4O3C_{20}H_{21}ClN_{4}O_{3} with a molecular weight of approximately 400.86 g/mol. The structure includes a piperazine moiety substituted with a 3-chlorophenyl group and a 3,4-dimethylphenoxy group, contributing to its biological activity.

Research indicates that compound 1 interacts primarily with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are crucial in modulating mood and anxiety, making the compound a candidate for antidepressant and anxiolytic therapies. In vitro studies have shown that compound 1 exhibits moderate affinity for these receptors, influencing neurotransmitter release and synaptic plasticity .

Antidepressant Activity

In preclinical models, compound 1 has demonstrated significant antidepressant-like effects. A study using the forced swim test (FST) and tail suspension test (TST) in rodents showed that administration of compound 1 significantly reduced immobility time, suggesting an enhancement in mood-related behaviors .

Anxiolytic Effects

The anxiolytic potential of compound 1 was evaluated using the elevated plus maze (EPM) test. Results indicated that animals treated with compound 1 displayed increased time spent in the open arms of the maze, which correlates with reduced anxiety levels .

Study on Drug Interactions

A recent study assessed the drug-drug interaction potential of compound 1 with CYP3A4 isoforms. It was found that at a concentration of 10 µM, compound 1 inhibited CYP3A4 activity by approximately 35%, suggesting a lower risk of significant drug interactions compared to other known inhibitors like ketoconazole .

Safety Profile Assessment

In an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation, compound 1 exhibited favorable properties with low toxicity in preliminary tests. The safety profile indicates potential for further development in clinical settings .

Data Table: Biological Activity Overview

Activity Model Outcome Reference
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased open arm time
CYP3A4 InteractionIn vitro assay35% inhibition at 10 µM
ADMET ProfileToxicity testingLow toxicity

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized in Table 1.

Table 1: Structural and Molecular Comparison of Piperazine Derivatives

Compound Name Piperazine Substituent Phenoxy/Bridging Group Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride 3-Chlorophenyl 3,4-Dimethylphenoxy C21H27Cl2N2O2* ~410.3 (calculated) Enhanced lipophilicity; hydrochloride salt improves solubility
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol hydrochloride 2-Methoxyphenyl 3-Methylphenoxy C22H29ClN2O3 392.2 Methoxy group increases electron-donating effects; lower molecular weight
1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride 3-Trifluoromethylphenyl 4-Methoxyphenoxy C21H26ClF3N2O3 446.9 Trifluoromethyl enhances electronegativity; higher molecular weight
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride 5-Chloro-2-methylphenyl 4-Chlorobenzyloxy C21H27Cl3N2O2 445.8 Dual chloro substituents; benzyloxy group may affect membrane permeability
HBK17: 1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride 2-Methoxyphenyl 2,5-Dimethylphenoxypropyl C24H33ClN2O2 Not reported Propyl linkage alters spatial arrangement; methoxy vs. chloro substituents
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol 3-Chlorophenyl 9H-Carbazol-9-yl C25H26ClN3O 419.9 Carbazole group increases aromatic bulk; impacts blood-brain barrier penetration

*Assumed molecular formula for target compound: C21H26ClN2O2·HCl.

Key Observations

The trifluoromethyl group in offers stronger electronegativity, which may improve binding to hydrophobic receptor pockets. Phenoxy Modifications: The 3,4-dimethylphenoxy group in the target compound increases lipophilicity compared to simpler phenoxy or benzyloxy groups (e.g., ), favoring membrane permeability but reducing aqueous solubility.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~410 g/mol) is lower than (446.9 g/mol) but higher than (392.2 g/mol). The hydrochloride salt in all listed compounds improves solubility in polar solvents.

In contrast, the propan-2-ol linker in the target compound allows moderate flexibility.

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